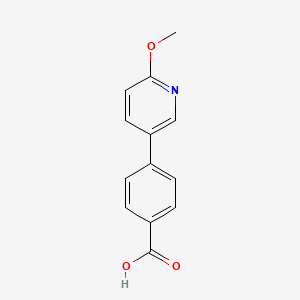
4-(6-methoxypyridin-3-yl)benzoic Acid
概要
説明
“4-(6-methoxypyridin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO3 . It is a compound that has been studied for its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “4-(6-methoxypyridin-3-yl)benzoic Acid” consists of a benzoic acid group attached to a methoxypyridinyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
“4-(6-methoxypyridin-3-yl)benzoic Acid” has a molecular weight of 229.23 g/mol, and its molecular formula is C13H11NO3 . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 229.07389321 g/mol . The compound has a complexity of 261 .科学的研究の応用
Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : This compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
- Method : A series of novel derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .
Organic Electronics
- Field : Organic Chemistry
- Application : Derivatives of this compound may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
- Method : The specific methods of application or experimental procedures are not provided in the source.
- Results : The specific results or outcomes obtained are not provided in the source.
Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : This compound is used in the Suzuki-Miyaura cross-coupling reaction, an important and extensively used reaction in organic chemistry .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Protease Inhibitor
- Field : Biochemistry
- Application : This compound has been used in the design of a highly potent synthetic inhibitor for trypsin, a protease .
- Method : The inhibitor was designed and synthesized, and its interaction with trypsin was studied using X-ray diffraction .
- Results : The inhibitor was found to distort the stereochemistry of the catalytic triad of trypsin, thereby blocking the proton-relay process of the active site .
Material for Organic Synthesis
- Field : Organic Chemistry
- Application : This compound is available for purchase as a material for organic synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Metal-Organic Frameworks
- Field : Inorganic Chemistry
- Application : Derivatives of this compound have been used in the synthesis of metal-organic frameworks (MOFs), which are materials with potential applications in gas storage, catalysis, and drug delivery .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
特性
IUPAC Name |
4-(6-methoxypyridin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-7-6-11(8-14-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWSADQKNXINOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405445 | |
| Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxypyridin-3-yl)benzoic Acid | |
CAS RN |
219671-80-4 | |
| Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

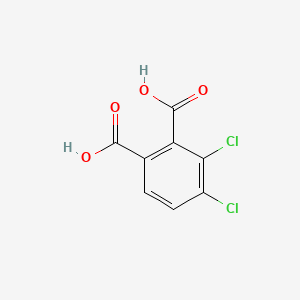
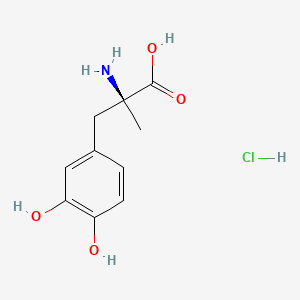
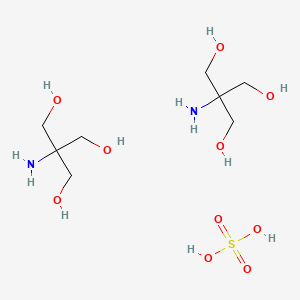
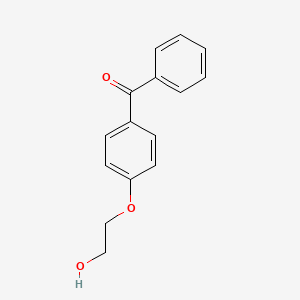
![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)
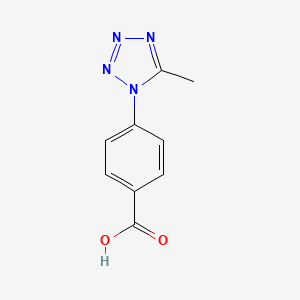
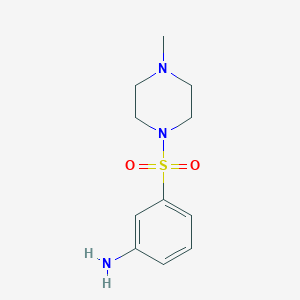
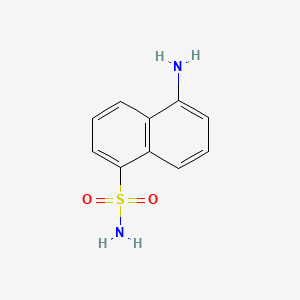
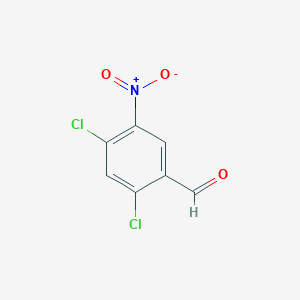
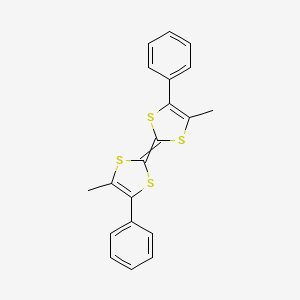
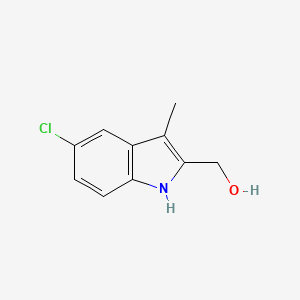
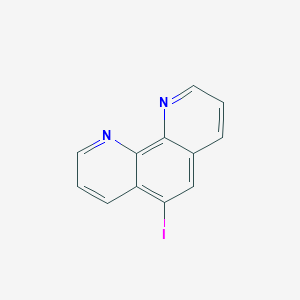
![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)